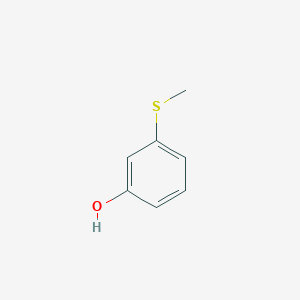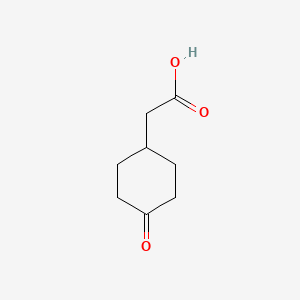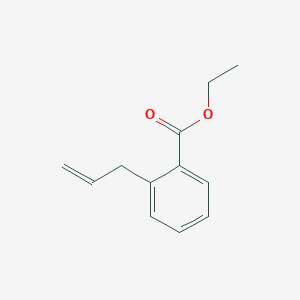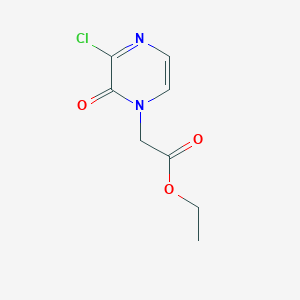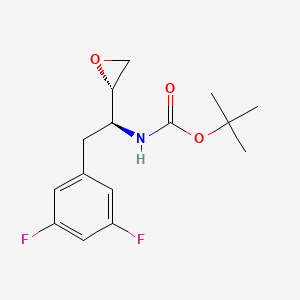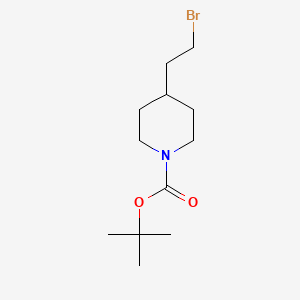
Tert-butyl-4-(2-Bromethyl)piperidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is an organic compound with the molecular formula C12H22BrNO2. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a tert-butyl ester and a bromoethyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders, pain management, and other therapeutic areas.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate. One common method includes the following steps:
Formation of the Piperidine Derivative: Piperidine is reacted with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate.
Bromination: The tert-butyl piperidine-1-carboxylate is then reacted with bromoethane in the presence of a base such as potassium carbonate to introduce the bromoethyl group.
Industrial Production Methods
Industrial production of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to remove the bromo group, forming tert-butyl 4-ethylpiperidine-1-carboxylate.
Oxidation: Oxidation reactions can be used to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate, tert-butyl 4-(2-thiocyanatoethyl)piperidine-1-carboxylate, and tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate.
Reduction: The major product is tert-butyl 4-ethylpiperidine-1-carboxylate.
Oxidation: Products include tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate and tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate depends on its specific application. In general, the compound acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. The bromoethyl group is particularly reactive, allowing for the introduction of a wide range of functional groups through nucleophilic substitution reactions. The tert-butyl ester group provides stability and can be easily removed under acidic conditions to reveal the free carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate: Similar structure but with a chloro group instead of a bromo group. The bromo compound is generally more reactive in nucleophilic substitution reactions.
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Contains a hydroxy group instead of a bromo group. This compound is less reactive but can undergo further oxidation or esterification reactions.
Tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate: Contains an azido group, which can be used in click chemistry reactions to form triazoles.
These comparisons highlight the unique reactivity and versatility of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate in organic synthesis.
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBWAEYOPRGKBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441545 | |
| Record name | tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169457-73-2 | |
| Record name | tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
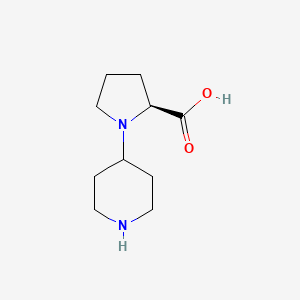
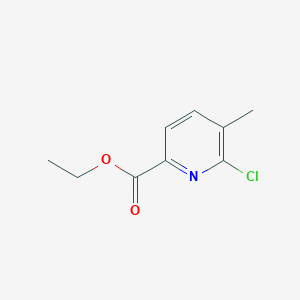
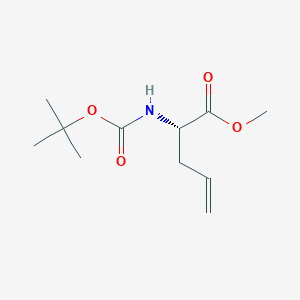
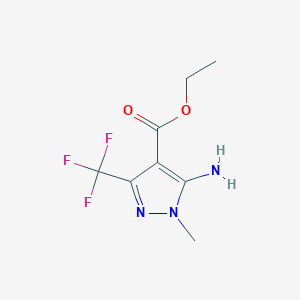
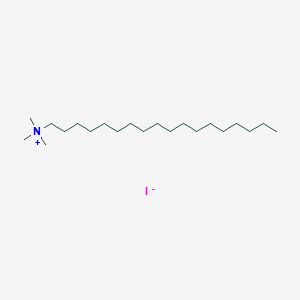
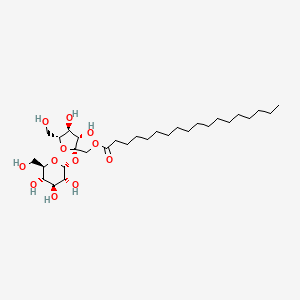
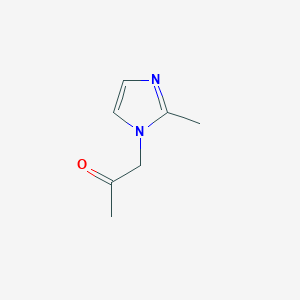
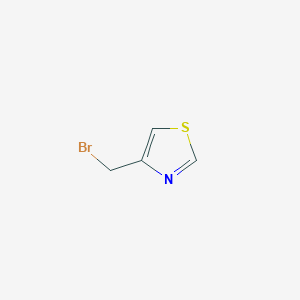
![5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1311169.png)
